N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide
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Overview
Description
N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide is a complex organic compound that features a pyrrolidine ring, a morpholine ring, and a cyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide typically involves multiple steps, including the formation of the pyrrolidine and morpholine rings, followed by their attachment to the central ethanediamide structure. Common synthetic routes may involve:
Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Formation of Morpholine Ring: This is typically synthesized via the reaction of diethanolamine with a suitable halogenated compound.
Coupling Reactions: The pyrrolidine and morpholine rings are then coupled with the ethanediamide backbone using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: EDC, DCC.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Biological Research: It is used in studies to understand its interaction with various biological targets and pathways.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Morpholine Derivatives: Compounds containing morpholine rings, such as morpholine-4-carboxamide.
Cyclobutyl Derivatives: Compounds with cyclobutyl groups, such as cyclobutylamine.
Uniqueness
N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide is unique due to its combination of pyrrolidine, morpholine, and cyclobutyl groups, which confer distinct structural and functional properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4/c1-16-5-6-17(14-18(16)26-9-2-4-19(26)27)24-21(29)20(28)23-15-22(7-3-8-22)25-10-12-30-13-11-25/h5-6,14H,2-4,7-13,15H2,1H3,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYBXYKSRQJZGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CCC2)N3CCOCC3)N4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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